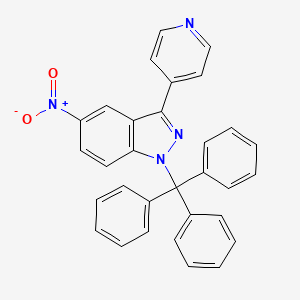

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole

CAS No.: 1192873-56-5

Cat. No.: VC2690552

Molecular Formula: C31H22N4O2

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192873-56-5 |

|---|---|

| Molecular Formula | C31H22N4O2 |

| Molecular Weight | 482.5 g/mol |

| IUPAC Name | 5-nitro-3-pyridin-4-yl-1-tritylindazole |

| Standard InChI | InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H |

| Standard InChI Key | BRLUMRGDIVZAAI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6 |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6 |

Introduction

Chemical Identity and Structural Characteristics

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is an indazole derivative containing multiple functional groups that contribute to its unique chemical properties. The compound features a core indazole heterocyclic structure with a nitro group at position 5, a pyridine ring at position 3, and a trityl (triphenylmethyl) group at position 1. These structural elements potentially influence its biological activities and pharmaceutical applications.

Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1192873-56-5 |

| Molecular Formula | C31H22N4O2 |

| Molecular Weight | 482.5 g/mol |

| IUPAC Name | 5-nitro-3-pyridin-4-yl-1-tritylindazole |

| InChI | InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H |

| InChIKey | BRLUMRGDIVZAAI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N+[O-])C(=N4)C6=CC=NC=C6 |

The compound's structure includes an indazole core, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused with a pyrazole ring. The nitro group at position 5 likely contributes to the compound's electron-withdrawing properties, while the pyridine ring at position 3 adds another nitrogen-containing heteroaromatic component. The trityl group at position 1 adds significant steric bulk and lipophilicity to the molecule .

Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Flash Point | 260.8±25.9 °C |

| Boiling Point | 507.6±35.0 °C at 760 mmHg |

| Polarizability | 26.1±0.5 10^-24 cm^3 |

| Density | 1.5±0.1 g/cm^3 |

| Vapor Pressure | 0.0±1.3 mmHg at 25°C |

| XLogP3-AA | 6.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 5 |

The compound's high lipophilicity (XLogP3-AA of 6.8) and absence of hydrogen bond donors suggest limited water solubility but potentially good membrane permeability. These properties are important considerations for drug development and formulation strategies .

Synthesis and Chemical Reactions

Synthetic Approaches

While the search results don't provide specific synthesis methods for 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole, indazole derivatives are generally synthesized through various methods involving condensation reactions or cyclization processes. The synthesis of indazole derivatives typically follows one of several established routes:

-

Cyclization of ortho-substituted arylhydrazones

-

Diazotization-cyclization sequences

-

Transition metal-catalyzed cross-coupling reactions

-

Nucleophilic substitution reactions

For indazole derivatives containing pyrimidine groups, research indicates synthesis methods involving nucleophilic substitution reactions. For example, in one study, N4-(1H-indazol-5-yl)-N-phenylpyrimidine-2,4-diamines were synthesized via nucleophilic substitution reactions of 5-aminoindazole with 2,4-dichloropyrimidine or 5-flouro-2,4 dichloropyrimidine .

Tautomerism in Indazoles

Indazole compounds exhibit tautomerism, existing in three tautomeric forms: 1H-tautomers (indazoles), 2H-tautomers (isoindazoles), and 3H-tautomers. Thermodynamic calculations indicate that the 1H-indazole form is the most stable and predominant . This tautomerism significantly influences the synthesis, reactivity, physical properties, and biological activities of indazole compounds. The title compound is specifically designated as a 1H-indazole, indicating its tautomeric configuration .

Biological Activities and Pharmacological Significance

General Activities of Indazole Derivatives

Indazole derivatives have demonstrated significant biological activities, making them important scaffolds in medicinal chemistry. Their documented activities include:

-

Antitumor properties

-

Anti-inflammatory effects

-

Antimicrobial activities

Some indazole-based compounds have been identified as potent inhibitors of kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) and Pim kinases.

| Manufacturer/Supplier | Product Number | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| TRC | N497430 | Not specified | 100mg | $350 |

| Matrix Scientific | 099631 | 95+% | 250mg | $378 |

| Matrix Scientific | 099631 | 95+% | 1g | $840 |

| American Custom Chemicals Corporation | CHM0390989 | 95.00% | 5mg | $502.96 |

| AK Scientific | 3302AA | Not specified | 250mg | $560 |

| ChemShuttle | 188767 | 95% | 1g | $392.00 |

| Crysdot | CD11334833 | 95+% | 1g | $371.00 |

These prices indicate that the compound is relatively expensive, which is consistent with its specialized research applications and potentially complex synthesis .

| Storage Period | Recommended Temperature |

|---|---|

| Short-term (1-2 weeks) | -4°C |

| Long-term (1-2 years) | -20°C |

Standard storage temperature range for commercial products is typically 2-8°C . Proper storage is essential to prevent degradation and ensure the compound's stability for research applications.

Analytical Characteristics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% (high purity grade) |

| Moisture Content | ≤0.5% |

These specifications are important for research applications where high purity is required for reliable experimental results .

Research Applications and Future Perspectives

Current Research Applications

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is primarily used as a research chemical in pharmaceutical and medicinal chemistry studies. Its potential applications include:

-

Serving as a synthetic intermediate in drug discovery

-

Use as a molecular probe in biochemical studies

-

Structure-activity relationship studies of indazole derivatives

-

Development of potential anticancer agents

Challenges and Limitations

Despite the promising biological activities of indazole derivatives, there are challenges in their development and utilization:

-

Limited natural sources of indazole compounds

-

Synthetic derivatives often face problems with low yield

-

Complex structure-activity relationships requiring extensive optimization

-

Potential for off-target effects due to kinase inhibition properties

Future Research Directions

Future research on 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole and related compounds may focus on:

-

Optimization of synthesis methods to improve yields

-

Detailed structure-activity relationship studies to enhance biological activity

-

Development of more selective analogs with improved pharmacokinetic properties

-

Exploration of combination therapies with established anticancer drugs

-

Investigation of novel biological targets and mechanisms of action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume